Benzene, 1-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
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Overview
Description
Benzene, 1-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with various functional groups, making it a versatile molecule in organic chemistry. Its structure includes a phenoxy group, an isopropyl group, and a methylpropoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Alkylation: This step involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Nucleophilic Substitution:
Clemmensen Reduction: This reduction process converts acyl groups to alkyl groups using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: AlCl₃, FeCl₃, H₂SO₄
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated benzenes, nitrobenzenes
Scientific Research Applications
Benzene, 1-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic ring and functional groups allow it to participate in various binding interactions, influencing biological pathways and chemical reactions. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)
- Benzene, 1-methyl-4-(1-methylethyl)
Uniqueness
What sets Benzene, 1-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
80844-15-1 |
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Molecular Formula |
C26H30O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C26H30O2/c1-20(2)22-13-15-23(16-14-22)26(3,4)19-27-18-21-9-8-12-25(17-21)28-24-10-6-5-7-11-24/h5-17,20H,18-19H2,1-4H3 |
InChI Key |
SBFPPHPTUGWGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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